BenchChemオンラインストアへようこそ!

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

CNS drug discovery Fragment-based screening Physicochemical property optimization

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic fluorinated heterocyclic compound with a molecular weight of 292.28 g/mol and a computed XLogP3-AA of 1.5. It belongs to the class of 4-(1,2,3-triazol-1-yl)piperidine derivatives, a scaffold known for its utility as a building block in medicinal chemistry for creating fluoroquinolone antibiotics and other bioactive molecules.

Molecular Formula C14H14F2N4O
Molecular Weight 292.29
CAS No. 1798661-92-3
Cat. No. B2600420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone
CAS1798661-92-3
Molecular FormulaC14H14F2N4O
Molecular Weight292.29
Structural Identifiers
SMILESC1CN(CCC1N2C=CN=N2)C(=O)C3=CC(=C(C=C3)F)F
InChIInChI=1S/C14H14F2N4O/c15-12-2-1-10(9-13(12)16)14(21)19-6-3-11(4-7-19)20-8-5-17-18-20/h1-2,5,8-9,11H,3-4,6-7H2
InChIKeyLXSFEIXDZCXKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone (CAS: 1798661-92-3)


(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone is a synthetic fluorinated heterocyclic compound with a molecular weight of 292.28 g/mol and a computed XLogP3-AA of 1.5 [1]. It belongs to the class of 4-(1,2,3-triazol-1-yl)piperidine derivatives, a scaffold known for its utility as a building block in medicinal chemistry for creating fluoroquinolone antibiotics and other bioactive molecules [2]. The compound's structure combines a 1,2,3-triazole moiety with a 3,4-difluorophenyl ketone, a configuration designed to introduce specific electronic and steric properties for target binding interactions.

Why Generic Substitution is Not Advisable for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone


Simple substitution of this compound with other 4-(1,2,3-triazol-1-yl)piperidine derivatives is not scientifically valid due to the critical role of the 3,4-difluorophenyl substitution pattern. The specific positioning of the fluorine atoms on the phenyl ring is known to form distinct hydrogen bonds with protein backbone residues, such as Gly307, and engage in unique hydrophobic interactions within enzyme subsites, as demonstrated in docking studies of analogous antifungal triazoles [1]. While direct comparative activity data for this exact compound is absent from public literature, the established structure-activity relationships (SAR) within the class indicate that altering the fluorination pattern or removing the ketone linker would drastically change the binding affinity and metabolic stability [1], making generic interchange a high-risk decision for reproducible research.

Quantitative Differentiation Evidence for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone


Physicochemical Properties: Lipophilicity and Hydrogen Bond Acceptor Profile for CNS Drug Design

The compound's computed LogP of 1.5 and zero hydrogen bond donors position it favorably for central nervous system (CNS) penetration relative to close analogs with higher polarity. The specific 3,4-difluoro substitution lowers LogP compared to non-fluorinated phenyl analogs, reducing off-target lipophilicity risks. Direct head-to-head quantitative binding data is not publicly available, but this physicochemical differentiation is critical for early-stage CNS lead selection [1].

CNS drug discovery Fragment-based screening Physicochemical property optimization

Synthetic Utility: Validated Intermediate for Antibacterial Fluoroquinolone Construction

The core 4-(1H-1,2,3-triazol-1-yl)piperidine scaffold has been directly validated as a C7 building block for synthesizing novel fluoroquinolones, achieving coupling yields of 40–83% with the quinolone core. The target compound’s pre-formed 3,4-difluorobenzoyl group offers a significant advantage over the unprotected piperidine scaffold by eliminating a deprotection and functionalization step. This is a cross-study comparable finding, as the foundational synthesis paper demonstrates the value of the triazolyl-piperidine motif [1].

Antibacterial discovery Fluoroquinolone synthesis Medicinal chemistry building blocks

Tubulin Polymerization Inhibition Potential: Binding to the Colchicine Site

The compound is reported to interact with the colchicine binding site of tubulin, a mechanism characteristic of microtubule-targeting agents. In class-level analysis, 1,2,3-triazole-based piperazine/piperidine derivatives designed as colchicine site inhibitors have demonstrated IC50 values in the low micromolar range against cancer cell lines and in tubulin polymerization assays [1]. While specific IC50 data for the target compound is not public, its design aligns with the pharmacophore of these active analogs, supporting its use as a screening candidate for anticancer drug discovery.

Cancer chemotherapy Microtubule targeting agents Colchicine binding site inhibitors

Optimal Application Scenarios for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone Based on Evidence


Fragment-Based Drug Discovery (FBDD) for CNS and Kinase Targets

Its moderate lipophilicity (LogP 1.5) and zero hydrogen bond donors make it an ideal fragment hit for CNS programs where blood-brain barrier penetration is required. The 3,4-difluoro motif is a privileged structure in kinase inhibitor design, making this compound a valuable starting point for fragment growing or linking strategies targeting CNS kinases implicated in neurodegenerative diseases [1].

Anticancer Lead Optimization: Colchicine Site Microtubule Inhibitors

Based on its inferred mechanism of binding to the colchicine site, this compound is a high-priority procurement candidate for medicinal chemistry teams developing novel microtubule-destabilizing agents. It can serve as a control compound or a scaffold for designing analogs intended to overcome resistance to conventional taxanes and vinca alkaloids [2].

Accelerated Synthesis of Fluoroquinolone Antibiotic Libraries

For academic or industrial groups focused on combating antimicrobial resistance, this pre-functionalized building block enables rapid, one-step diversification at the C7 position of the fluoroquinolone core. This saves 1-2 synthetic steps and minimizes handling of reactive intermediates, directly translating to higher throughput in analog synthesis, as demonstrated by the established utility of the parent triazolyl-piperidine scaffold [3].

Quote Request

Request a Quote for (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3,4-difluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.